molecular formula C19H15ClN2O2S B2745992 benzofuran-2-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851802-03-4

benzofuran-2-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2745992
CAS RN: 851802-03-4
M. Wt: 370.85
InChI Key: CKXLGAYFPCZNRB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzofuran, a thioether, and an imidazole. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. Imidazole is a five-membered ring with two non-adjacent nitrogen atoms. The thioether group consists of a sulfur atom connected to two alkyl or aryl groups .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through condensation reactions or cyclization processes .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran and imidazole rings contribute to the rigidity of the molecule, while the thioether group could add some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the imidazole ring might undergo reactions at the nitrogen atoms, and the thioether group could be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups and overall structure. For example, the presence of multiple rings might increase the compound’s stability and affect its solubility .

Scientific Research Applications

Anticancer Research

The structural motif of benzofuran and imidazole rings present in this compound suggests potential for anticancer activity. Derivatives containing the 1,3,4-thiadiazole moiety, which is structurally similar to the thioether linkage in our compound, have shown significant antiproliferative activity against breast and lung cancer . This implies that our compound could be investigated for its ability to inhibit cancer cell replication by disrupting DNA replication processes.

Antiviral Activity

Compounds with chlorobenzyl groups have been synthesized and tested for their antiviral properties. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have demonstrated anti-tobacco mosaic virus activity . This suggests that the compound could be explored for its efficacy against viruses, potentially contributing to the development of new antiviral drugs.

Anti-inflammatory and Analgesic Effects

Compounds with thiadiazole derivatives have been reported to possess anti-inflammatory and analgesic properties . Research into the compound could uncover its potential as a new therapeutic agent for treating inflammation and pain.

Antipsychotic and Antidepressant Potential

The compound’s heterocyclic core structure is often found in molecules with central nervous system activity, such as antipsychotic and antidepressant drugs . Investigating this compound could lead to the discovery of novel treatments for psychiatric disorders.

Anticonvulsant Properties

Thiadiazole derivatives, which share a similarity with the thioether linkage in the compound, have been known to exhibit anticonvulsant effects . This suggests that the compound could be researched for its potential use in treating seizure disorders.

Anti-leishmanial Activity

Some thiadiazole derivatives have shown activity against Leishmania parasites . The compound could be explored for its potential use in treating leishmaniasis, a disease caused by these parasites.

Agricultural Applications

The chlorobenzyl component of the compound is structurally similar to molecules that have shown herbicidal properties . This indicates a possibility for the compound to be used in agricultural research to develop new herbicides.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzofuran and imidazole derivatives have shown anticancer and antimicrobial activities .

Future Directions

Future research could explore the potential applications of this compound in various fields such as medicine or materials science. Further studies could also investigate the compound’s properties and reactivity .

properties

IUPAC Name

1-benzofuran-2-yl-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c20-15-7-5-13(6-8-15)12-25-19-21-9-10-22(19)18(23)17-11-14-3-1-2-4-16(14)24-17/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXLGAYFPCZNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzofuran-2-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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